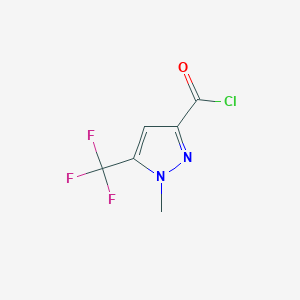
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C14H22N4O22HCl It is a derivative of azetidine and piperazine, which are both important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride typically involves the reaction of benzyl azetidine-1-carboxylate with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Step 1: Benzyl azetidine-1-carboxylate is prepared by reacting azetidine with benzyl chloroformate in the presence of a base such as triethylamine.
Step 2: The resulting benzyl azetidine-1-carboxylate is then reacted with piperazine in a solvent like dichloromethane or ethanol, using a catalyst such as palladium on carbon.
Step 3: The final product, Benzyl 3-piperazin-1-ylazetidine-1-carboxylate, is isolated and purified through crystallization or chromatography techniques.
Step 4: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or piperazine derivatives.
Scientific Research Applications
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of an azetidine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole ring instead of an azetidine ring.
Uniqueness
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H23Cl2N3O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c19-15(20-12-13-4-2-1-3-5-13)18-10-14(11-18)17-8-6-16-7-9-17;;/h1-5,14,16H,6-12H2;2*1H |
InChI Key |
NUXTXKGVHMVEST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CN(C2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


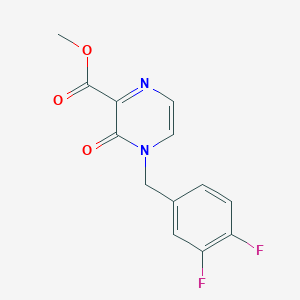
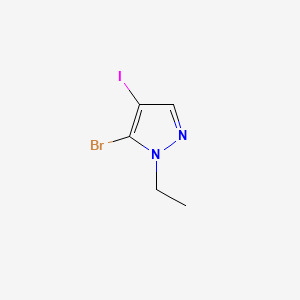
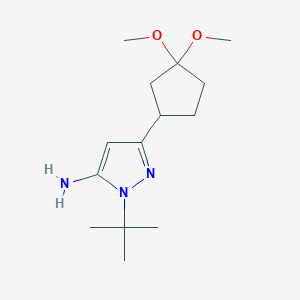
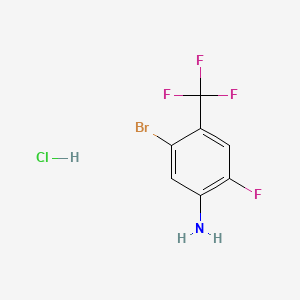
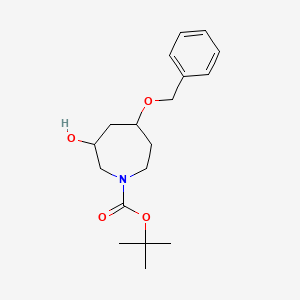
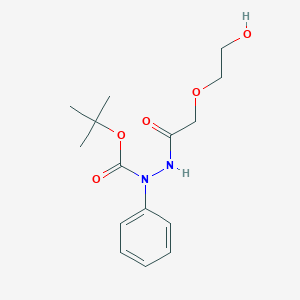
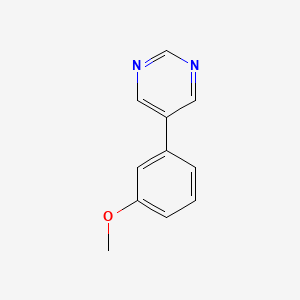
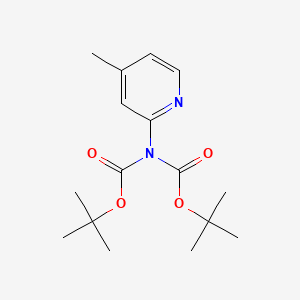
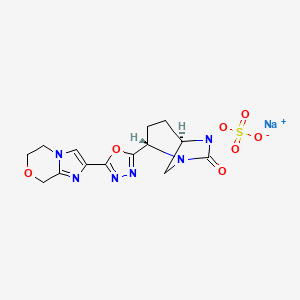
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
